

physicochemical properties of 5-Bromopyridine-3-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromopyridine-3-sulfonyl chloride hydrochloride

Cat. No.: B1519817

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **5-Bromopyridine-3-sulfonyl chloride hydrochloride**

Introduction

5-Bromopyridine-3-sulfonyl chloride hydrochloride is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. As a bifunctional reagent, it incorporates two key reactive centers: a highly electrophilic sulfonyl chloride group and a brominated pyridine ring. This unique combination makes it a valuable building block for the construction of complex molecular architectures, particularly in the discovery of novel drug candidates. The sulfonyl chloride moiety readily reacts with a wide array of nucleophiles to form stable sulfonamide or sulfonate ester linkages, which are prevalent in numerous biologically active compounds. Simultaneously, the bromine atom provides a handle for further synthetic diversification through well-established cross-coupling methodologies.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties, reactivity, handling, and analytical characterization of **5-Bromopyridine-3-sulfonyl chloride hydrochloride**. It is designed to offer not just data, but also field-proven insights into the causality behind its chemical behavior and practical applications.

Section 1: Chemical Identity and Structure

Precise identification is paramount for ensuring experimental reproducibility. The subject of this guide is the hydrochloride salt (CAS No. 913836-25-6). It is important to distinguish it from its free base form, 5-Bromopyridine-3-sulfonyl chloride (CAS No. 65001-21-0), as the presence of the hydrochloride salt significantly impacts physical properties such as melting point and solubility.

Identifier	5-Bromopyridine-3-sulfonyl chloride hydrochloride
CAS Number	913836-25-6 [1]
Molecular Formula	C ₅ H ₄ BrCl ₂ NO ₂ S
Molecular Weight	292.97 g/mol
Canonical SMILES	C1=C(C=NC(=C1)S(=O)(=O)Cl)Br.Cl
InChI Key	AVILRJQPDYPXFQ-UHFFFAOYSA-N (Note: Key is for the free base)
Structure	(Hypothetical image representing the protonated pyridine ring with a chloride counter-ion)

Section 2: Core Physicochemical Properties

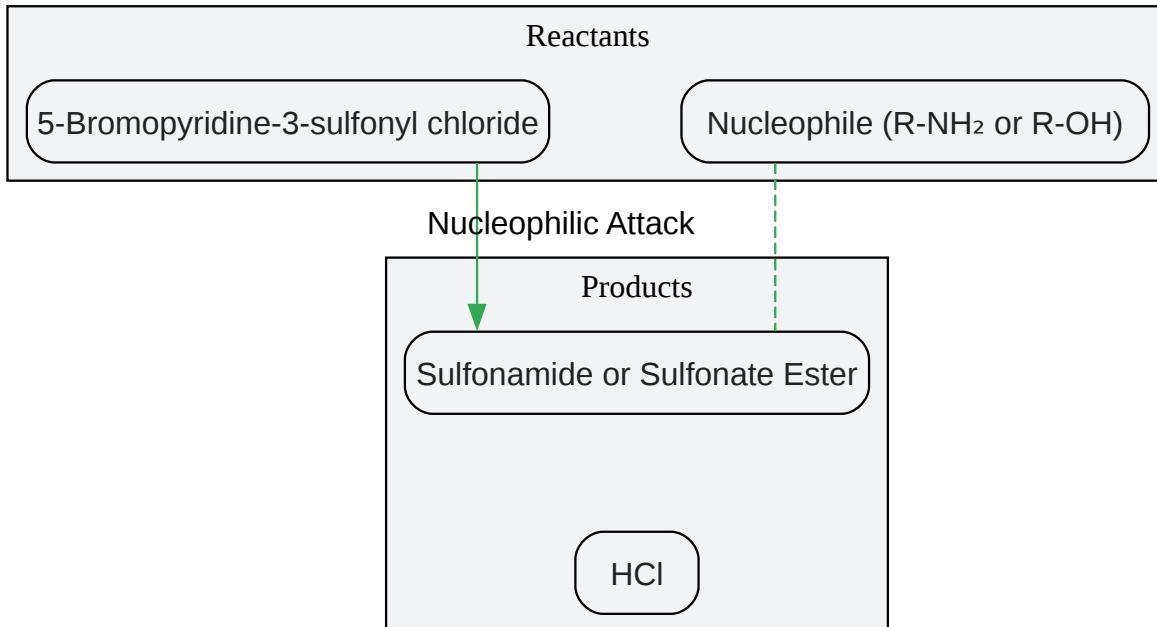
The physicochemical properties of this compound are dictated by the combined influence of the polar, reactive sulfonyl chloride group, the halogenated aromatic ring, and the ionic hydrochloride salt. Data for the hydrochloride form is limited; therefore, data for the free base is included for comparison and context, with differences explicitly noted.

Property	Value	Source / Comment
Appearance	White to yellowish solid.	[2] (Characteristic of many pyridine sulfonyl chlorides).
Melting Point	No specific data available for the hydrochloride.	The related Pyridine-3-sulfonyl chloride hydrochloride melts at 144-145 °C.[3] This suggests a significantly higher melting point than the free base.
Melting Point (Free Base)	40-42 °C	[2]
Boiling Point	Not available; likely to decompose at elevated temperatures.	[4]
Solubility	Water: Reacts violently.[2][5] Organic Solvents: Expected to be soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Solubility in chlorinated solvents like dichloromethane (DCM) may be lower than the free base due to its salt nature.	The free base is soluble in DCM, chloroform, and toluene. [2][4]

Section 3: Stability, Reactivity, and Handling

Stability and Storage

As with most sulfonyl chlorides, **5-Bromopyridine-3-sulfonyl chloride hydrochloride** is highly sensitive to moisture. The sulfonyl chloride group is readily hydrolyzed by water, including atmospheric moisture, to the corresponding sulfonic acid, liberating hydrochloric acid gas in the process.[4] Studies on heteroaromatic sulfonyl halides show that beta-isomeric pyridine sulfonyl chlorides (with the sulfonyl group at the 3-position) are particularly susceptible to this hydrolysis pathway.[6]


Recommended Storage: To maintain chemical integrity, the compound must be stored under controlled conditions.

- **Atmosphere:** Store under an inert atmosphere (e.g., Argon or Nitrogen).[7]
- **Temperature:** Keep in a cool, dry, and well-ventilated place, with refrigeration (2-8°C) recommended for long-term storage.[3][7]
- **Container:** Use a tightly sealed container to prevent moisture ingress.[3]

Reactivity Profile

The synthetic utility of this compound stems from its electrophilic nature. The sulfur atom of the sulfonyl chloride is highly electron-deficient and serves as the primary site for nucleophilic attack.

- **Reaction with Nucleophiles:** This is the most common application. It reacts readily with primary and secondary amines to form stable sulfonamides and with alcohols or phenols to form sulfonate esters. This reaction is fundamental to its role as a building block in medicinal chemistry.
- **Hydrolysis:** As mentioned, it reacts violently with water.[2][5] This is a critical consideration for reaction setup and workup procedures.
- **Cross-Coupling:** The C-Br bond on the pyridine ring is a secondary reactive site, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for further molecular elaboration.

[Click to download full resolution via product page](#)

Caption: General reaction pathway of 5-Bromopyridine-3-sulfonyl chloride with nucleophiles.

Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as corrosive and harmful.^[2] It causes severe skin burns and eye damage.^{[3][5]} The reaction with water liberates toxic and corrosive hydrogen chloride gas.^{[2][5]}

- Engineering Controls: Always handle this substance inside a certified chemical fume hood to avoid inhalation of dust or vapors.^[3]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.^[5]
 - Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile).^[5]
 - Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

- Incompatible Materials: Avoid contact with water, strong bases, amines, strong acids, and strong oxidizing agents.[5]

Section 4: Self-Validating Analytical Protocols

To ensure the identity, purity, and integrity of the material before use, the following analytical protocols are recommended.

Protocol 1: ^1H NMR Spectroscopy

- Objective: To confirm the structure of the aromatic pyridine core.
- Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for hydrochloride salts to ensure solubility and to observe the acidic proton.
- Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
- Expected Results: The spectrum should show three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns (doublets, doublet of doublets) will be characteristic of the 3,5-disubstituted pyridine system. A broad singlet corresponding to the N-H proton (from the hydrochloride) may be observed at a downfield chemical shift.

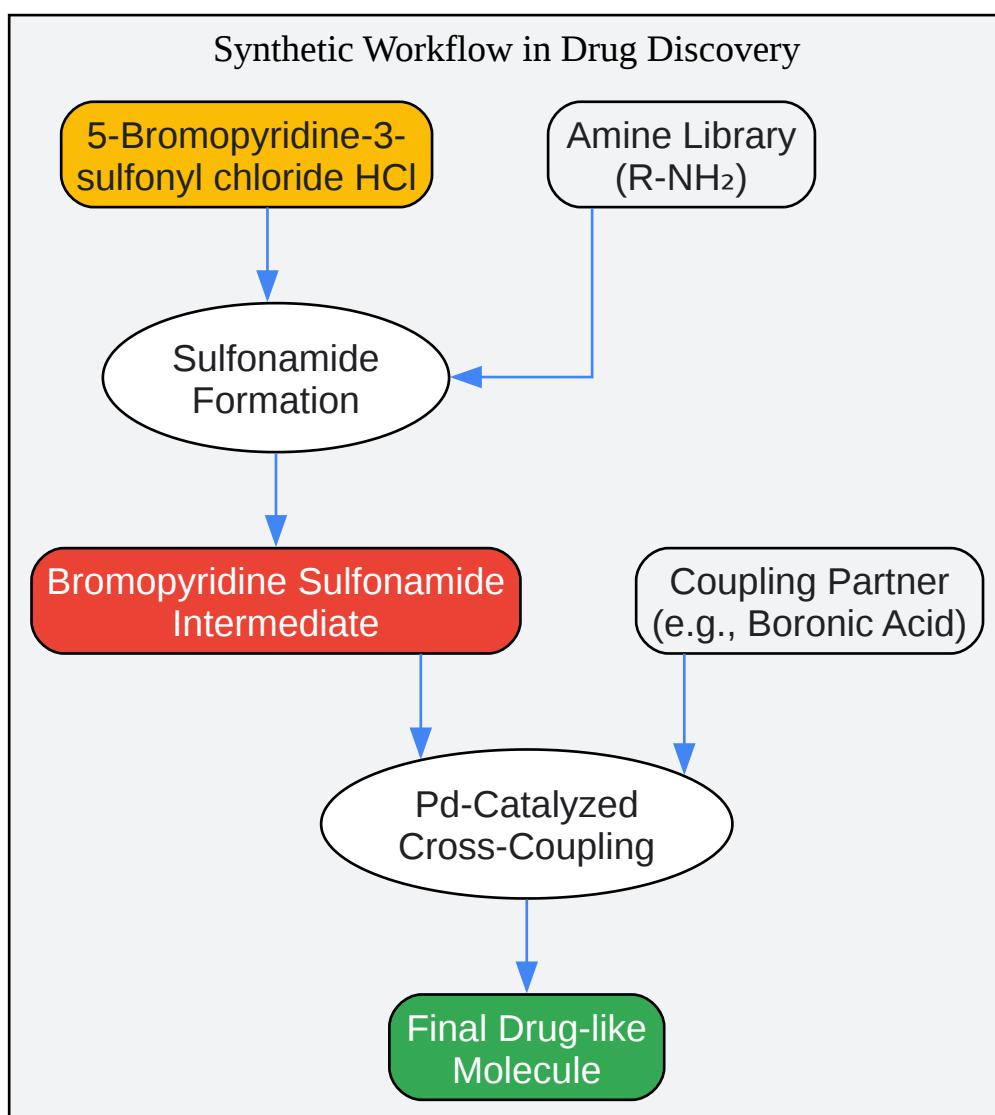
Protocol 2: Fourier-Transform Infrared (FTIR)

Spectroscopy

- Objective: To identify the key sulfonyl chloride functional group.
- Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for a solid sample. Alternatively, prepare a KBr pellet.
- Acquisition: Scan the sample from 4000 to 400 cm^{-1} .
- Expected Results: Look for characteristic strong absorption bands:
 - ~1370-1380 cm^{-1} : Asymmetric S=O stretch.

- ~1170-1190 cm⁻¹: Symmetric S=O stretch.
- These two bands are definitive proof of the sulfonyl group.

Protocol 3: LC-MS Analysis


- Objective: To confirm the molecular weight and assess the purity of the compound.
- Sample Preparation: Prepare a dilute solution (~1 mg/mL) in an appropriate solvent like acetonitrile or methanol.
- Methodology:
 - Column: Use a standard C18 reverse-phase HPLC column.
 - Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is typically effective.
 - Detector: UV detector set at ~254 nm.
 - Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.
- Expected Results: The chromatogram should show a major peak corresponding to the compound. The mass spectrum for this peak should display an ion corresponding to the mass of the protonated free base [M+H]⁺, which would be approximately 256.9 m/z, showing the characteristic isotopic pattern for one bromine and one chlorine atom.

Section 5: Applications in Medicinal Chemistry & Drug Discovery

5-Bromopyridine-3-sulfonyl chloride hydrochloride is not an end-product but a strategic intermediate. Its value lies in its ability to efficiently introduce the bromopyridine-sulfonamide scaffold into target molecules.

- Scaffold Hopping & Library Synthesis: The reagent is ideal for creating libraries of related compounds for structure-activity relationship (SAR) studies. By reacting it with a diverse set of amines, researchers can rapidly generate a wide range of novel sulfonamides.

- Bioisosteric Replacement: The sulfonamide group is a common bioisostere for carboxylic acids or amides, offering different physicochemical properties and hydrogen bonding patterns that can enhance biological activity or improve pharmacokinetic profiles.
- Late-Stage Functionalization: The bromine atom allows for late-stage modifications of a drug lead. After forming the critical sulfonamide linkage, the bromine can be subjected to various cross-coupling reactions to introduce new substituents, fine-tuning the molecule's properties without re-synthesizing the entire structure.

[Click to download full resolution via product page](#)

Caption: Workflow illustrating the use of the reagent in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 913836-25-6 CAS MSDS (5-BROMOPYRIDINE-3-SULPHONYL CHLORIDE HYDROCHLORIDE 95) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. Buy 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1146290-19-8 [smolecule.com]
- 5. fishersci.com [fishersci.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. lab-chemicals.com [lab-chemicals.com]
- To cite this document: BenchChem. [physicochemical properties of 5-Bromopyridine-3-sulfonyl chloride hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1519817#physicochemical-properties-of-5-bromopyridine-3-sulfonyl-chloride-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com